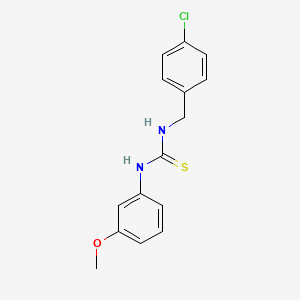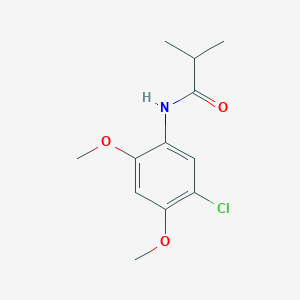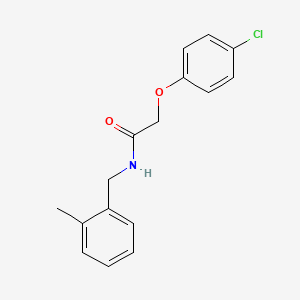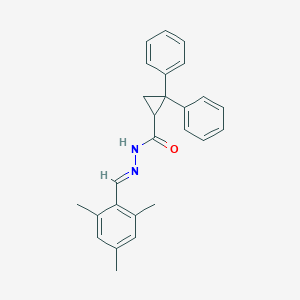![molecular formula C14H13N3O2S B5692989 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FPA and has been the focus of several studies due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. FPA has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. FPA has also been shown to inhibit the activation of NF-κB, which can help to reduce the inflammatory response.
実験室実験の利点と制限
One advantage of using 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide in lab experiments is its anti-inflammatory properties. This compound can be used to study the inflammatory response in biological systems. However, one limitation of using FPA in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations.
将来の方向性
There are several future directions for the study of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide. One direction is to study the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study the potential use of FPA in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide involves several steps. The first step involves the reaction of 2-furanthiol with ethyl chloroacetate to form ethyl 2-(furan-2-ylthio)acetate. This intermediate is then reacted with potassium thiocyanate to form ethyl 2-(furan-2-ylthio)acetothioate. The final step involves the reaction of ethyl 2-(furan-2-ylthio)acetothioate with 3-aminopyridine to form this compound.
科学的研究の応用
3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. FPA has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyridin-3-ylmethylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(6-5-12-4-2-8-19-12)17-14(20)16-10-11-3-1-7-15-9-11/h1-9H,10H2,(H2,16,17,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPPJMCGPKSHL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
